

Molecular weight of C6H7BrN4O2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate</i>
Cat. No.:	B1423824

[Get Quote](#)

An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide (C6H7BrN4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C6H7BrN4O2. The guide is designed for professionals in research and drug development, offering a detailed analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. While specific experimental data for this molecule is sparse in publicly accessible databases, this guide synthesizes available information and provides expert insights into its properties and potential applications.

Nomenclature and Molecular Structure

The systematic identification of a compound is fundamental to scientific communication. The compound C6H7BrN4O2 is identified under the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system.

- IUPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]
- Molecular Formula: C6H7BrN4O2[1]

- Molecular Weight: 247.051 g/mol [\[1\]](#)

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH₂), a bromomethyl group (-CH₂Br), and a carboxamide group (-CONH₂). A key feature is the N-oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties

A summary of the key physicochemical properties of C₆H₇BrN₄O₂ is presented in the table below. It is important to note that experimental data for properties such as melting and boiling points are not readily available and are listed as not applicable (n/a).

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₄ O ₂	[1]
Molecular Weight	247.051 g/mol	[1]
Melting Point	n/a	[1]
Boiling Point	n/a	[1]
Density	n/a	[1]

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related pyrazine derivatives. The proposed workflow starts from a commercially available pyrazine derivative and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis

- Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.

- Oxidation: The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide.
- Bromination of the Methyl Group: The final step is the bromination of the methyl group. This is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions (e.g., irradiation with a UV lamp).

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Potential Applications and Biological Activity in Drug Discovery

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitutions on C₆H₇BrN₄O₂ suggest potential for biological activity.

- Anticancer Activity: Structurally related 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[2][3] The core structure of C₆H₇BrN₄O₂ is similar to these inhibitors, suggesting it could be a candidate for similar screening.
- Enzyme Inhibition: Pyrazine derivatives have also been explored as thrombin inhibitors, which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has

been shown to improve aqueous solubility and bioavailability in some series of thrombin inhibitors.^[4]

- Antibacterial Agents: The pyrazine carboxamide moiety is a key component of the anti-tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel pyrazine-2-carboxamides to combat drug-resistant bacteria like *Salmonella Typhi*.^[5]
- Targeted Protein Degradation: The bromomethyl group is a reactive handle that could potentially be used to covalently bind to a target protein or to be further functionalized, for example, in the development of Proteolysis Targeting Chimeras (PROTACs). Related heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in cancer.^[6]

Analytical Characterization

For a researcher who has synthesized this compound, a suite of analytical techniques would be required for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad singlet for the amino protons, two distinct signals for the carboxamide protons, and a singlet for the bromomethyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine N-oxide ring.
 - ^{13}C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.
- Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-N and C-H stretches of the pyrazine ring.

Safety and Handling

As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide should be handled with appropriate safety precautions. The bromomethyl group suggests that this compound is likely an alkylating agent and should be treated as potentially toxic and mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- Chemical Synthesis Database. (2025). 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide. [\[Link\]](#)
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- PubMed. (2024).
- Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. *European Journal of Medicinal Chemistry*. [\[Link\]](#)
- Yousaf, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. *Molecules*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

- 4. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of C₆H₇BrN₄O₂]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423824#molecular-weight-of-c6h7brn4o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com